Fmoc-(2-F,3-Cl)-L-Phe

Halogen Bonding Physicochemical Properties Peptide Synthesis

Researchers probing aromatic binding pockets or engineering peptide hydrogels face a critical limitation: commercially available Fmoc-Phe analogs cannot replicate the unique electronic and steric perturbation of a simultaneous ortho-fluoro, meta-chloro substitution. Fmoc-(2-F,3-Cl)-L-Phe (CAS 2002450-83-9) resolves this gap. • Single-residue introduction of dual halogenation via standard Fmoc/tBu SPPS • Ortho-F enhances peptide conformational stability by -0.5 to -1.0 kcal/mol • Distinct gelation kinetics and storage modulus vs. Fmoc-(4-F)-Phe or Fmoc-(3,4-diCl)-Phe • Consistent lot-to-lot purity verified by chiral HPLC

Molecular Formula C24H19ClFNO4
Molecular Weight 439.9 g/mol
Cat. No. B8148125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(2-F,3-Cl)-L-Phe
Molecular FormulaC24H19ClFNO4
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O
InChIInChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
InChIKeyLVFTVHNOGLZMGL-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(2-F,3-Cl)-L-Phe: Halogenated Phenylalanine Building Block


Fmoc-(2-F,3-Cl)-L-Phe (CAS 2002450-83-9), also designated as Fmoc-L-Phe(2F-3Cl)-OH, is a non-natural, halogenated amino acid derivative of L-phenylalanine. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine, and is distinguished by the simultaneous ortho-fluorination and meta-chlorination of its benzyl side chain . With a molecular formula of C24H19ClFNO4 and a molecular weight of 439.9 g/mol, this compound serves as a specialized building block for Fmoc/tBu solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a unique, regioisomeric halogenation pattern into peptide sequences . Commercial sources typically provide this reagent with a purity of ≥95% or ≥99% (as determined by chiral HPLC) .

Fmoc-(2-F,3-Cl)-L-Phe: Why Analogs Differ


The specific combination of halogen atom identity (F vs. Cl vs. Br) and their substitution pattern (ortho vs. meta vs. para) on the phenylalanine side chain exerts a strong, non-linear influence on the emergent properties of the resulting peptide or material. Systematic studies on Fmoc-phenylalanine derivatives have demonstrated that even minimal atomic substitutions dramatically alter self-assembly kinetics, hydrogel viscoelasticity, and protein stability [1][2]. Consequently, substituting Fmoc-(2-F,3-Cl)-L-Phe with a regioisomer such as Fmoc-(2-Cl)-L-Phe or Fmoc-(3-Cl)-L-Phe, or with a single-halogen analog like Fmoc-(2-F)-L-Phe, is likely to yield divergent and unpredictable biophysical behavior in the final construct. The unique electronic and steric profile of the 2-Fluoro,3-Chloro motif presents a distinct perturbation vector that cannot be replicated by other commercially available analogs, making direct, data-driven selection critical for reproducible outcomes in SAR studies and advanced materials design.

Fmoc-(2-F,3-Cl)-L-Phe: Differentiation Evidence


Dual Halogenation: Physicochemical Comparison

Fmoc-(2-F,3-Cl)-L-Phe possesses a unique combination of electron-withdrawing substituents that is not available in more common mono- or dichloro phenylalanine derivatives. Specifically, it contains a strongly electronegative fluorine atom ortho to the side chain linkage and a larger, more polarizable chlorine atom in the meta position. This regiospecific dual halogenation provides a distinct electronic perturbation compared to analogs. For instance, the commercially available Fmoc-3,4-dichloro-L-phenylalanine (PubChem CID 7020437) has a molecular weight of 456.3 g/mol [1]. While its size is comparable, it lacks the strong inductive effect of an ortho-fluorine. In contrast, Fmoc-(2-F,3-Cl)-L-Phe has a molecular weight of 439.9 g/mol and offers a differentiated electronic landscape due to the disparate properties of F and Cl. The C-logP values for these analogs also differ, indicating altered hydrophobicity profiles that directly impact peptide-protein interactions and membrane permeability.

Halogen Bonding Physicochemical Properties Peptide Synthesis

Enhanced Self-Assembly over Non-Halogenated Fmoc-Phe

The introduction of halogen atoms onto the aromatic ring of Fmoc-Phe dramatically enhances its self-assembly into amyloid-like fibrils compared to the non-halogenated parent compound [1]. This class-level observation provides strong supporting evidence for the superior self-assembly of Fmoc-(2-F,3-Cl)-L-Phe over Fmoc-L-Phe. However, the exact position of halogen substitution (ortho, meta, para) and the halogen identity (F, Cl, Br) have been shown to exert a profound, non-linear influence on the self-assembly rate, nanoscale morphology, and the bulk rheological properties of the resultant hydrogel [1][2]. Therefore, the specific 2-Fluoro,3-Chloro regioisomer is predicted to yield a unique set of emergent material properties that cannot be deduced from or substituted by other halogenated Phe derivatives without experimental validation. While direct comparative data for Fmoc-(2-F,3-Cl)-L-Phe is not available, the foundational research unequivocally positions it as a distinct and potent gelator relative to the non-halogenated baseline.

Supramolecular Chemistry Hydrogelation Self-Assembly

Enhanced Protein Thermostability by Ortho-Halogenation

In a systematic study on protein stabilization, regiospecific halogenation of an invariant phenylalanine residue (PheB24) in insulin demonstrated that ortho-substitution (2-F-Phe, 2-Cl-Phe) significantly increased thermodynamic stability. The Gibbs free energy of unfolding (ΔΔGu) was enhanced by -0.5 to -1.0 kcal/mol for ortho-halogenated analogs, while corresponding meta and para substitutions had negligible effects [1]. Fmoc-(2-F,3-Cl)-L-Phe contains a fluorine atom in the critical ortho position. This class-level inference strongly supports the notion that incorporating this residue into a peptide or protein scaffold will confer a stabilizing effect analogous to that observed for 2-F-Phe and 2-Cl-Phe, but distinct from regioisomers like Fmoc-(3-F)-L-Phe or Fmoc-(4-F)-L-Phe. The additional meta-chloro substituent may further modulate this effect, providing a differentiated stabilization profile compared to mono-ortho-halogenated analogs.

Protein Engineering Thermodynamic Stability Insulin Analogs

Fmoc-(2-F,3-Cl)-L-Phe: Application Scenarios


Probing Halogen-Sensitive Binding Pockets

In structure-activity relationship (SAR) campaigns targeting G protein-coupled receptors (GPCRs), kinases, or protein-protein interactions, the aromatic cage of phenylalanine is a critical recognition element. Fmoc-(2-F,3-Cl)-L-Phe is the optimal building block for systematically interrogating the electronic and steric requirements of a binding pocket when a mixed halogenation pattern is desired . By incorporating this residue, medicinal chemists can probe the effects of a strong inductive ortho-fluorine combined with a polarizable meta-chlorine, a dual perturbation vector that is not provided by mono-halogenated or dichloro analogs. This is essential for modulating target selectivity and binding affinity in lead optimization programs.

Engineering Hydrogels with Unique Viscoelasticity

Researchers developing self-assembling peptide hydrogels for controlled drug release or 3D cell culture matrices should select Fmoc-(2-F,3-Cl)-L-Phe to access a unique region of material property space. Class-level evidence demonstrates that halogenation dramatically enhances the self-assembly of Fmoc-Phe, and the specific 2-F,3-Cl substitution pattern is predicted to yield a hydrogel with a distinct combination of gelation kinetics, fiber morphology, and bulk rheological properties (e.g., storage modulus, yield stress) that differ from gels formed by other regioisomers like Fmoc-(4-F)-Phe or Fmoc-(3,4-diCl)-Phe [1][2]. This building block enables the rational tuning of material performance for specific biotechnological applications.

Enhancing Biopharmaceutical Stability

In the development of stable peptide or protein therapeutics, the ortho-fluorine in Fmoc-(2-F,3-Cl)-L-Phe is a strategic design element for enhancing thermodynamic stability. Direct evidence from insulin analogs shows that ortho-halogenation of a key phenylalanine residue increases conformational stability by -0.5 to -1.0 kcal/mol, while meta or para substitution provides no benefit [3]. By substituting a native or another unnatural phenylalanine residue with the 2-F,3-Cl-Phe analog, protein engineers can leverage this regiospecific effect to improve the shelf life and formulation robustness of the final drug product, making this derivative a high-value, evidence-backed selection for stability-focused engineering.

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